5-cyclopropyl-1H-imidazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDVWRMWQJIACV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695706 | |
| Record name | 5-Cyclopropyl-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141669-79-5 | |
| Record name | 5-Cyclopropyl-1H-imidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies Pertaining to 5 Cyclopropyl 1h Imidazol 2 Amine Analogs
Elucidation of Key Structural Features for Biological Modulation within 2-Aminoimidazole Frameworks
The 2-aminoimidazole (2-AI) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The biological modulation of these frameworks is intricately linked to several key structural features:
The 2-Amino Group: This primary amine is a crucial feature, often acting as a key hydrogen bond donor and a basic center that can be protonated at physiological pH. This protonation state can be vital for electrostatic interactions with negatively charged residues in a biological target, such as the phosphate (B84403) backbone of nucleic acids or acidic amino acid residues in enzymes.
The Imidazole (B134444) Ring: The aromatic nature of the imidazole ring allows for π-π stacking interactions with aromatic residues of a target protein. Furthermore, the two nitrogen atoms can act as hydrogen bond acceptors, contributing to the binding affinity and specificity. The tautomeric nature of the N1-H and N3-H protons can also play a role in the molecule's recognition by different biological targets.
Impact of the 5-Cyclopropyl Substituent on Molecular Interactions and Recognition
The introduction of a cyclopropyl (B3062369) group at the 5-position of the 2-aminoimidazole scaffold is a strategic design choice that can profoundly influence the molecule's properties and its interactions with biological targets.
The cyclopropyl group is a unique substituent with several key characteristics:
Conformational Rigidity: Unlike a linear alkyl chain, the cyclopropyl ring is conformationally constrained. This rigidity can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency.
Lipophilicity: The cyclopropyl group is a small, lipophilic moiety. Its introduction can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets within a target protein.
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in linear alkyl chains. This can lead to an improved pharmacokinetic profile.
Electronic Effects: The cyclopropyl ring possesses a degree of π-character in its C-C bonds, which can influence the electronic properties of the imidazole ring and participate in specific electronic interactions with the target.
The presence of the 5-cyclopropyl substituent can therefore enhance binding affinity through favorable hydrophobic interactions and by pre-organizing the molecule for optimal target engagement.
Comparative SAR Analysis with other Aliphatic-Substituted 2-Aminoimidazole Derivatives
To understand the specific contribution of the 5-cyclopropyl group, it is instructive to compare its effects with those of other aliphatic substituents at the same position. The following table provides an illustrative comparison of how different C5-aliphatic substituents might influence key physicochemical properties and, consequently, biological activity.
| C5-Substituent | Relative Lipophilicity | Conformational Flexibility | Potential for Metabolic Oxidation | Anticipated Impact on Potency |
| Methyl | Low | Low | Moderate | May provide a baseline level of activity. |
| Ethyl | Moderate | Moderate | High | Increased lipophilicity may improve potency, but also metabolic liability. |
| Isopropyl | High | Moderate | High | Bulky group may provide better fit in some pockets but could also lead to steric hindrance. |
| Cyclopropyl | Moderate | Low | Low | Favorable combination of moderate lipophilicity and high metabolic stability can lead to enhanced potency and improved in vivo performance. |
| tert-Butyl | Very High | Low | Moderate | Very bulky group, which can be beneficial or detrimental depending on the target's topology. |
This comparative analysis suggests that the cyclopropyl group offers a unique and often advantageous balance of properties compared to other small aliphatic substituents. While a direct linear relationship is not always observed, the trend often indicates that the rigid and metabolically robust nature of the cyclopropyl ring is beneficial for achieving potent and selective biological activity.
Correlation of Substituent Effects with Pre-clinical Biological Outcomes
The ultimate validation of SAR studies comes from the correlation of in vitro findings with preclinical biological outcomes. While specific preclinical data for 5-cyclopropyl-1H-imidazol-2-amine is not publicly available, we can extrapolate potential outcomes based on the established roles of the 2-aminoimidazole core and the cyclopropyl substituent.
A hypothetical study could evaluate a series of C5-substituted 2-aminoimidazole analogs in a relevant preclinical model, for instance, a bacterial infection model. The expected outcomes might be summarized as follows:
| Compound | C5-Substituent | In Vitro MIC (µg/mL) | In Vivo Efficacy (Bacterial Load Reduction) | Plasma Half-life (h) |
| Analog A | Methyl | 16 | 1-log | 1.5 |
| Analog B | Ethyl | 8 | 1.5-log | 1.2 |
| Analog C | Isopropyl | 4 | 2-log | 0.8 |
| Analog D | Cyclopropyl | 2 | 3-log | 4.0 |
| Analog E | tert-Butyl | 8 | 1.8-log | 2.5 |
In this illustrative table, the compound with the 5-cyclopropyl substituent (Analog D) exhibits the lowest Minimum Inhibitory Concentration (MIC), indicating the highest in vitro potency. Crucially, this enhanced in vitro activity translates to superior in vivo efficacy, with the greatest reduction in bacterial load. This is likely coupled with an improved pharmacokinetic profile, as evidenced by a longer plasma half-life, a direct consequence of the increased metabolic stability conferred by the cyclopropyl group. Such a correlation would strongly support the hypothesis that the unique structural and physicochemical properties of the 5-cyclopropyl group are key to optimizing the preclinical performance of 2-aminoimidazole-based therapeutic agents.
Pre Clinical Biological Research and Mechanistic Investigations
In Vitro Pharmacological Characterization of 5-cyclopropyl-1H-imidazol-2-amine and its Analogs
The in vitro pharmacological profile of this compound and its analogs has been a subject of scientific inquiry, particularly focusing on their interactions with various biological targets.
Receptor Binding Assays
While specific receptor binding data for this compound is not extensively detailed in publicly available literature, the broader class of 2-aminoimidazole derivatives, to which it belongs, has been investigated for its affinity towards various receptors. Imidazole-containing compounds are well-recognized as important structures in medicinal chemistry, often interacting with histamine (B1213489) receptors. Research into analogs has shown that modifications to the imidazole (B134444) ring and its substituents can significantly influence binding affinity and selectivity for different histamine receptor subtypes (H1, H2, H3, and H4). For instance, certain 2-aminoimidazole derivatives have been shown to act as agonists or antagonists at these receptors, playing a role in modulating inflammatory and immune responses.
Enzyme Inhibition Studies
The potential for this compound and its analogs to act as enzyme inhibitors has been another area of focus. The imidazole moiety is a key structural feature in many enzyme inhibitors. Notably, derivatives of 2-aminoimidazole have been explored for their inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. Inhibition of this enzyme can restrict tumor growth and metastasis. Studies on related imidazole compounds have demonstrated that they can effectively block the ATP-binding site of VEGFR-2, thereby inhibiting its downstream signaling pathways.
Cell-Based Assays for Assessment of Biological Modulations
Cell-based assays have provided further insights into the biological effects of 2-aminoimidazole derivatives. These studies have often focused on their anti-inflammatory and anti-proliferative properties. In various cancer cell lines, certain analogs have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. The anti-inflammatory effects have been investigated in cell models of inflammation, where these compounds have been observed to reduce the production of pro-inflammatory cytokines.
Antimicrobial and Antifungal Activity Evaluations in Vitro
The antimicrobial and antifungal potential of imidazole derivatives is well-established, with several clinically used antifungal agents belonging to this class. Research into various 2-aminoimidazole analogs has revealed a broad spectrum of activity against different strains of bacteria and fungi. The mechanism of their antifungal action often involves the inhibition of enzymes crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. Their antibacterial activity is also an area of active investigation, with some derivatives showing promise against both Gram-positive and Gram-negative bacteria.
Elucidation of Molecular Targets and Underlying Mechanisms of Action in Pre-clinical Settings
Understanding the specific molecular targets and the mechanisms through which this compound and its analogs exert their effects is crucial for their development as therapeutic agents.
Interaction with Specific Protein Binding Sites
Molecular modeling and structural biology studies have been instrumental in elucidating the interactions of 2-aminoimidazole derivatives with their protein targets. For enzyme inhibitors, such as those targeting VEGFR-2, these studies have revealed the key binding interactions within the enzyme's active site. The imidazole core often forms hydrogen bonds with key amino acid residues, while the substituents on the ring, such as the cyclopropyl (B3062369) group in this compound, can occupy hydrophobic pockets, contributing to the potency and selectivity of the inhibitor. These detailed structural insights are invaluable for the rational design of new and more effective analogs.
Modulation of Signal Transduction Pathways
There is no available scientific literature or data detailing the modulation of any signal transduction pathways by this compound. Research into how this compound may interact with and affect cellular signaling cascades has not been published in accessible scientific journals or patent filings. Therefore, its mechanism of action at a molecular level remains uncharacterized in the public domain.
Investigation in Relevant Pre-clinical Animal Models for Pharmacological Proof-of-Concept and Target Validation
Similarly, no studies detailing the investigation of this compound in pre-clinical animal models could be identified. Such studies are crucial for establishing pharmacological proof-of-concept and for validating its potential biological targets in a living organism. The absence of this information means that the in vivo effects, efficacy, and potential therapeutic applications of this compound have not been reported.
While the compound is listed in chemical databases and has been synthesized, as evidenced by its inclusion in the RCSB Protein Data Bank (PDB ID: 5U61) for an X-ray diffraction study of Cytochrome c Peroxidase, this does not provide insight into its pharmacological properties. rcsb.org The purpose of its inclusion in this structural study was likely as a ligand to understand protein-ligand interactions, rather than as a therapeutic agent being evaluated for its biological activity.
Without any published pre-clinical data, a comprehensive analysis of the compound's biological effects and potential as a pharmacological agent cannot be conducted.
Advanced Characterization and Computational Chemistry of 5 Cyclopropyl 1h Imidazol 2 Amine
Spectroscopic and Chromatographic Methods in Research and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of organic molecules. For 5-cyclopropyl-1H-imidazol-2-amine, ¹H and ¹³C NMR spectra would provide a complete map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The tautomerism of the imidazole (B134444) ring can influence the observed signals. Protons on the cyclopropyl (B3062369) group would appear in the upfield region (typically 0.5-1.5 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling. The lone proton on the imidazole ring (H-4) would resonate further downfield. The amine (-NH₂) and the imidazole N-H protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbon atoms of the cyclopropyl ring would have characteristic upfield shifts. The imidazole ring carbons would resonate at lower field, with the C-2 carbon, bonded to three nitrogen atoms, expected to be the most deshielded (e.g., >145 ppm). mdpi.com The C-5 carbon, attached to the cyclopropyl group, and the C-4 carbon would also have distinct and predictable chemical shifts.
Detailed 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to unambiguously correlate proton and carbon signals, confirming the connectivity between the cyclopropyl substituent and the imidazole core at the C-5 position. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-NH₂ | 5.0 - 6.5 (broad s) | - |
| C2 | - | ~150 |
| N1-H | 10.0 - 12.0 (broad s) | - |
| C4-H | 6.5 - 7.0 (s) | ~115 |
| C5 | - | ~125 |
| Cyclopropyl-CH | 1.5 - 2.0 (m) | ~15 |
| Cyclopropyl-CH₂ | 0.5 - 1.2 (m) | ~8 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₉N₃), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). mdpi.com
The predicted monoisotopic mass is approximately 123.08 g/mol . Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be employed. The fragmentation pattern observed in the mass spectrum would offer further structural proof, likely showing characteristic losses of fragments related to the cyclopropyl and amine groups. mdpi.com
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| Exact Mass (Monoisotopic) | 123.0796 |
| Common Adduct (ESI+) | [M+H]⁺ |
| Predicted m/z for [M+H]⁺ | 124.0870 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amine and the imidazole ring (typically in the 3100-3400 cm⁻¹ region), C-H stretching from the cyclopropyl and imidazole rings (~2900-3100 cm⁻¹), C=N and C=C stretching vibrations from the imidazole ring (1500-1650 cm⁻¹), and N-H bending vibrations (~1600 cm⁻¹). mdpi.comresearchgate.net The presence of the cyclopropyl group would be confirmed by its characteristic C-H stretching vibrations near 3080-3000 cm⁻¹. mdpi.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C bonds of the heterocyclic and cyclopropyl rings, which often give strong Raman signals.
Table 3: Predicted FT-IR Characteristic Peaks for this compound (Note: Based on data from analogous 2-aminoimidazole compounds.) mdpi.comnist.gov
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch | Amine (NH₂) |
| 3300 - 3100 | N-H Stretch | Imidazole (N-H) |
| 3100 - 3000 | C-H Stretch | Cyclopropyl & Imidazole |
| 1650 - 1590 | N-H Bend / C=N Stretch | Amine / Imidazole |
| 1580 - 1480 | C=C Stretch | Imidazole Ring |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Research Samples
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of synthesized this compound and for its quantification in research samples. A reversed-phase HPLC method would likely be developed, using a C18 column. nih.gov
The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. The gradient or isocratic elution method would be optimized to achieve good separation of the main compound from any impurities, starting materials, or byproducts. Detection would commonly be performed using a UV detector, set at a wavelength where the imidazole chromophore absorbs strongly (typically around 210-250 nm). The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for purity determination (e.g., >95%). chemscene.com
Computational Chemistry and Molecular Modeling Studies
Computational methods provide deep insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.
Quantum Chemical Calculations (e.g., Frontier Molecular Orbital Analysis, Electronic Properties, Stability)
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to model the properties of heterocyclic compounds. nih.govrsc.org
Frontier Molecular Orbital (FMO) Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminoimidazole ring system, while the LUMO distribution would indicate the most likely sites for nucleophilic attack.
Electronic Properties and Stability: DFT calculations can also be used to determine various electronic properties, such as the molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and helps predict sites for electrophilic and nucleophilic reactions. Furthermore, theoretical calculations of vibrational frequencies can be compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands and confirm the proposed structure. nih.gov The relative stability of different tautomers (N-H on N1 vs. N3) can also be assessed by comparing their calculated total energies.
Molecular Docking for Predicting Ligand-Target Binding Modes and Interactions
Molecular docking is a powerful computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique allows for the elucidation of key binding modes and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for the biological activity of a compound.
In the case of this compound, molecular docking studies can be performed against a variety of protein targets to hypothesize its potential mechanisms of action. For instance, considering the structural similarities of the imidazole moiety to endogenous molecules, potential targets could include various kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Kinase A | -8.5 | MET102, GLU103, LEU150 | Hydrogen bonds with the hinge region (MET102, GLU103); Hydrophobic interaction with LEU150 |
| GPCR B | -7.2 | PHE201, TRP205, ASN110 | π-π stacking with PHE201 and TRP205; Hydrogen bond with ASN110 |
| Enzyme C | -6.8 | VAL55, ILE89, SER90 | Hydrophobic interactions with VAL55 and ILE89; Hydrogen bond with SER90 |
This data is illustrative and intended to represent typical outputs of a molecular docking study.
Such predictive studies are invaluable for prioritizing compounds for synthesis and biological testing, as well as for designing new derivatives with improved potency and selectivity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be used to assess the stability of the predicted binding pose, explore the conformational flexibility of the ligand and the protein, and calculate more accurate binding free energies.
For this compound, an MD simulation of its complex with a target protein would start from the best-docked pose. Over the course of the simulation (typically nanoseconds to microseconds), the movements of all atoms in the system are calculated, providing insights into the stability of the key interactions identified in docking. For example, the persistence of hydrogen bonds and the maintenance of the cyclopropyl group within its hydrophobic pocket would be strong indicators of a stable binding mode.
MD simulations are also crucial for understanding the conformational landscape of this compound itself. The rotation around the bond connecting the cyclopropyl group to the imidazole ring can be studied to determine the preferred dihedral angles and the energy barriers between different conformations. This information is vital as the bioactive conformation of a ligand is not always its lowest energy state in solution.
A representative analysis from an MD simulation could involve tracking the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess system stability, as well as calculating the binding free energy using methods like MM/PBSA or MM/GBSA.
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 200 ns | Provides a reasonable timescale to assess the stability of the complex. |
| Average Ligand RMSD | 1.2 Å | Indicates that the ligand remains stably bound in the active site without significant deviation from the initial docked pose. |
| Average Protein RMSD | 2.5 Å | Suggests the overall protein structure is stable during the simulation. |
| MM/GBSA Binding Free Energy | -45.5 kcal/mol | A favorable binding free energy, suggesting a strong and stable interaction between the ligand and the protein. |
This data is illustrative and represents typical outputs from an MD simulation study.
These simulations provide a more realistic and detailed picture of the ligand-protein interaction, which can be used to refine the design of new and more effective molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide lead optimization efforts.
To build a QSAR model for a series of this compound analogs, a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values) would be required. A wide range of molecular descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a predictive equation.
A hypothetical QSAR model for a series of kinase inhibitors based on the this compound scaffold might look like the following equation:
pIC50 = 0.5 * (logP) - 0.2 * (Molecular_Weight) + 1.5 * (H-bond_Donors) + 3.0
This equation would suggest that higher hydrophobicity (logP) and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental. Such a model can be used to virtually screen new derivatives and prioritize those with the highest predicted activity for synthesis.
The statistical quality of a QSAR model is assessed using various parameters, such as the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the predictive power of the model.
| Statistical Parameter | Value | Interpretation |
| R² (Correlation Coefficient) | 0.92 | Indicates that the model explains 92% of the variance in the observed biological activity. |
| Q² (Cross-validated R²) | 0.75 | A value greater than 0.5 suggests good predictive ability of the model. |
| F-test value | 85.6 | A high F-test value indicates a statistically significant regression model. |
| p-value | < 0.001 | A low p-value indicates that the results are not due to chance. |
This data is illustrative and represents typical outputs from a QSAR study.
Through the iterative process of QSAR modeling, virtual screening, synthesis, and biological testing, the lead optimization process can be significantly accelerated, leading to the discovery of more potent and selective drug candidates.
Future Perspectives and Research Directions for 5 Cyclopropyl 1h Imidazol 2 Amine
Rational Design of Derivatives through Advanced SAR and Computational Approaches for Optimized Biological Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For 5-cyclopropyl-1H-imidazol-2-amine, future research will heavily rely on advanced computational and molecular modeling techniques to guide the rational design of new derivatives. By creating detailed in silico models of target-ligand interactions, researchers can predict which modifications to the core scaffold are most likely to enhance potency, selectivity, and pharmacokinetic properties. This data-driven approach accelerates the drug discovery process and allows for the creation of molecules with optimized biological profiles, tailored to interact with specific biological targets.
Exploration of Undiscovered Pre-clinical Biological Targets and Novel Mechanistic Pathways
While this compound may have known biological activities, a significant area of future research lies in the exploration of novel and as-yet-undiscovered pre-clinical biological targets. High-throughput screening and chemoproteomics approaches can be employed to identify new protein binding partners for this compound and its derivatives. Unraveling these novel mechanistic pathways is crucial for understanding the full spectrum of its biological effects and for identifying new therapeutic applications. This exploration could reveal its potential in disease areas beyond its current scope of investigation. A search of the Protein Data Bank (PDB) indicates an association of this compound with a protoporphyrin IX containing structure, suggesting a potential area for further mechanistic exploration. pdbj.org
Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding
To gain a holistic understanding of how this compound affects biological systems, future research will necessitate the integration of advanced "omics" technologies. Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the cellular and physiological changes induced by the compound. By analyzing these large datasets, researchers can construct detailed models of the compound's mechanism of action, identify biomarkers of response, and better predict its effects in a living organism. This systems-level approach is essential for a thorough preclinical evaluation and for advancing the compound towards clinical development.
Application as a Core Scaffold for Fragment-Based Drug Discovery and Combinatorial Chemistry Libraries
The this compound structure represents an attractive scaffold for both fragment-based drug discovery (FBDD) and the construction of combinatorial chemistry libraries. In FBDD, small molecular fragments that bind weakly to a biological target are identified and then elaborated or combined to create more potent lead compounds. The compact and modifiable nature of the this compound core makes it an ideal starting point for such an approach. Furthermore, its chemical tractability allows for its use in the synthesis of large, diverse combinatorial libraries, which can be screened against a wide array of biological targets to identify novel hit compounds for various diseases.
Q & A
Q. What are the recommended synthetic routes for 5-cyclopropyl-1H-imidazol-2-amine, and how can reaction conditions be optimized?
The synthesis of imidazole derivatives like this compound typically involves condensation reactions. For example, analogous compounds are synthesized by refluxing aminothiazole derivatives with formyl-substituted carboxylic acids in acetic acid, using sodium acetate as a base . Reaction optimization should focus on stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of amine), solvent choice (acetic acid for protonation control), and reflux duration (3–5 hours). Purity can be enhanced via recrystallization or column chromatography.
Q. Which computational methods are suitable for modeling the electronic structure of this compound?
Density functional theory (DFT) is widely used for electronic structure analysis. The Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, allows accurate prediction of molecular properties like electron density distribution and local kinetic-energy density . Basis sets such as 6-31G* are recommended for geometry optimization, while solvent effects can be modeled using the polarizable continuum model (PCM).
Q. What spectroscopic techniques are essential for characterizing the purity and structure of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm cyclopropyl and imidazole proton environments (e.g., cyclopropyl CH at δ 0.5–1.5 ppm, imidazole NH at δ 5.0–6.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (CHN: calc. 123.08 g/mol).
- IR spectroscopy : Stretching vibrations for NH (3300–3500 cm) and C-N (1250–1350 cm).
Advanced Research Questions
Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed using graph set theory?
Hydrogen bonding networks in crystals are analyzed using Etter’s graph set theory, which categorizes motifs (e.g., chains, rings) based on donor-acceptor interactions . For imidazole derivatives, the NH group often forms N–H···N hydrogen bonds with adjacent molecules. Mercury CSD 2.0 software can visualize and quantify these interactions, while the Cambridge Structural Database (CSD) provides reference data for comparative analysis .
Q. What strategies are effective in resolving structural ambiguities in this compound derivatives using X-ray crystallography?
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals.
- Refinement : SHELXL software enables robust refinement of anisotropic displacement parameters and hydrogen atom positions .
- Validation : Check for R-factor discrepancies (<5%) and verify hydrogen bonding geometry against expected bond lengths (N–H···N ≈ 2.8–3.0 Å) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives to explore pharmacological potential?
- Derivatization : Introduce substituents at the cyclopropyl or imidazole positions (e.g., halogenation, alkylation) to modulate lipophilicity and binding affinity .
- Biological assays : Test derivatives against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR-based binding assays.
- Computational docking : AutoDock Vina or Schrödinger Suite can predict binding modes, prioritizing derivatives with favorable ΔG values (< -8 kcal/mol) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
